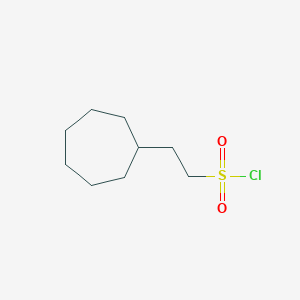

2-Cycloheptylethane-1-sulfonyl chloride

Description

Contextual Significance of Alkyl Sulfonyl Chlorides in Organic Synthesis

Alkyl sulfonyl chlorides are a cornerstone of organic synthesis, primarily serving as precursors to sulfonamides and sulfonate esters, which are integral moieties in a vast array of pharmaceuticals, agrochemicals, and materials. organic-chemistry.orgcbijournal.com The reactivity of the sulfonyl chloride group (-SO₂Cl) allows for the facile introduction of the sulfonyl group (-SO₂) into a diverse range of molecular architectures. magtech.com.cn This functional group is valued for its strong electron-withdrawing nature and its ability to act as a versatile connecting unit. The specific alkyl group (R) attached to the sulfonyl chloride (R-SO₂Cl) plays a crucial role in modulating the physical and chemical properties of the molecule, including its reactivity, solubility, and steric profile. The development of new alkyl sulfonyl chlorides with unique alkyl frameworks is therefore a continuous pursuit in the quest for novel chemical entities with enhanced or specific functionalities. organic-chemistry.orgresearchgate.net

Overview of Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides are highly valued as key synthetic intermediates due to their reactivity towards a wide range of nucleophiles. magtech.com.cn The sulfur atom in a sulfonyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity forms the basis for the synthesis of a multitude of important compound classes:

Sulfonamides: The reaction of sulfonyl chlorides with primary or secondary amines yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. cbijournal.com

Sulfonate Esters: The reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. magtech.com.cn

Sulfones: Sulfonyl chlorides can also be used to synthesize sulfones, which are of interest in medicinal chemistry and materials science.

The versatility of sulfonyl chlorides as building blocks has led to the development of numerous synthetic methods for their preparation. Common approaches include the oxidative chlorination of thiols or their derivatives and the chlorosulfonation of hydrocarbons. organic-chemistry.orgorganic-chemistry.org Recent advancements have focused on developing milder and more environmentally friendly synthetic protocols. organic-chemistry.orgorganic-chemistry.org

Research Rationale for Investigating 2-Cycloheptylethane-1-sulfonyl chloride within Modern Chemical Paradigms

The specific focus on This compound (CAS Number: 1506375-66-1) in modern chemical research stems from the unique structural features imparted by the cycloheptylethyl group. bldpharm.com The cycloheptyl ring, a seven-membered carbocycle, introduces a significant degree of lipophilicity and steric bulk compared to smaller alkyl or aryl substituents. This can have several important implications in the design of new molecules:

Modulation of Physicochemical Properties: The introduction of the cycloheptylethyl moiety can significantly alter the solubility, lipophilicity, and metabolic stability of a parent molecule. This is a critical aspect of drug discovery, where fine-tuning these properties is often necessary to achieve desired pharmacokinetic profiles.

Exploration of Chemical Space: The synthesis and utilization of novel building blocks like this compound expand the accessible chemical space for medicinal chemists and materials scientists. This allows for the creation of new molecular scaffolds that may exhibit unique biological activities or material properties. researchgate.netenamine.net

Steric Influence on Reactivity and Selectivity: The bulky cycloheptyl group can influence the stereochemical outcome of reactions, potentially leading to higher selectivity in the synthesis of complex chiral molecules.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its availability from chemical suppliers suggests its use as a specialized building block in proprietary research and development programs. bldpharm.com The investigation of such unique sulfonyl chlorides is a testament to the ongoing effort to diversify the toolbox of synthetic chemists, enabling the construction of increasingly complex and functionally diverse molecules.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H17ClO2S |

|---|---|

Poids moléculaire |

224.75 g/mol |

Nom IUPAC |

2-cycloheptylethanesulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c10-13(11,12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |

Clé InChI |

QRRAKMMBLWWJIO-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC(CC1)CCS(=O)(=O)Cl |

Origine du produit |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Cycloheptylethane 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Atom in Alkyl Sulfonyl Chlorides

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a cornerstone of their chemistry. These reactions are pivotal for the synthesis of sulfonamides, sulfonate esters, and other important sulfur-containing compounds. wikipedia.org The mechanism of these substitutions can vary significantly depending on the structure of the sulfonyl chloride, the nature of the nucleophile, and the solvent system employed.

Kinetics and Mechanism of Solvolytic Reactions (SN1-SN2 and SN2-SN3 Spectra)

The solvolysis of alkylsulfonyl chlorides (RSO₂Cl) has been a subject of detailed mechanistic inquiry. nih.govnih.gov These reactions, where the solvent acts as the nucleophile, can proceed through a spectrum of mechanisms, primarily categorized as Sₙ1-like and Sₙ2-like pathways.

For primary alkylsulfonyl chlorides, such as 2-Cycloheptylethane-1-sulfonyl chloride, the reaction with nucleophilic solvents like water, alcohols, or carboxylic acids generally proceeds via a bimolecular (Sₙ2) mechanism. beilstein-journals.org In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.com The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile.

In contrast, for sterically hindered or tertiary alkylsulfonyl chlorides, a unimolecular (Sₙ1) mechanism may become competitive. beilstein-journals.org This pathway involves the rate-determining ionization of the sulfonyl chloride to form a sulfonylium cation intermediate (RSO₂⁺), which is then rapidly captured by the solvent. For this compound, the primary nature of the carbon attached to the sulfonyl group makes a pure Sₙ1 mechanism unlikely under typical solvolytic conditions.

The kinetic solvent isotope effect (kH₂O/kD₂O) is a valuable tool for distinguishing between these mechanisms. For the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride, the ksie values are around 1.56, suggesting significant S-Cl bond breaking in the transition state, which is characteristic of an Sₙ2 process. nih.govbeilstein-journals.org It is reasonable to expect a similar ksie value for the hydrolysis of this compound, supporting an Sₙ2 mechanism.

The table below summarizes the expected kinetic behavior for the solvolysis of this compound based on general findings for primary alkylsulfonyl chlorides.

| Parameter | Expected Observation for this compound | Rationale |

| Reaction Order | Second order overall (first order in sulfonyl chloride and first order in nucleophilic solvent) | Consistent with an Sₙ2 mechanism for a primary alkylsulfonyl chloride. |

| Stereochemistry | Inversion of configuration at sulfur (if chiral at sulfur) | A hallmark of the Sₙ2 mechanism. |

| Solvent Isotope Effect (ksie) | > 1 (e.g., ~1.5-1.6 for hydrolysis) | Indicates nucleophilic involvement of water in the rate-determining step. |

| Substituent Effects | The bulky cycloheptyl group may slightly retard the reaction rate due to steric hindrance at the reaction center. | Steric effects can influence the accessibility of the sulfonyl sulfur to the incoming nucleophile. |

Investigation of Chloride Exchange Reactions

Chloride exchange reactions, where a labeled chloride ion (e.g., ³⁶Cl⁻) displaces the chloride from the sulfonyl chloride, provide fundamental insights into the nucleophilic substitution process at the sulfur atom. Studies on arenesulfonyl chlorides have shown that these exchange reactions typically proceed through a synchronous Sₙ2 mechanism. nih.govdntb.gov.ua

For this compound, the chloride exchange reaction would involve the attack of a chloride ion on the sulfur atom, passing through a trigonal bipyramidal transition state with the incoming and outgoing chloride ions in apical positions. The reaction kinetics are expected to be second order, consistent with this bimolecular pathway.

Density Functional Theory (DFT) calculations on arenesulfonyl chlorides have confirmed that the Sₙ2 pathway involves a single transition state. nih.govmdpi.com These studies have also highlighted the influence of substituents on the reaction rate. Electron-withdrawing groups on the aryl ring accelerate the reaction by making the sulfur atom more electrophilic, while electron-donating and sterically bulky groups tend to slow it down. mdpi.comnih.gov In the case of this compound, the alkyl group is electron-donating via an inductive effect, which would be expected to slightly decrease the rate of chloride exchange compared to a less bulky primary alkylsulfonyl chloride.

Radical Pathways Involving the 2-Cycloheptylethane-1-sulfonyl Moiety

Alkylsulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under thermal or photochemical conditions. The homolytic cleavage of the S-Cl bond is less common than C-S bond cleavage in the resulting sulfonyl radical. The primary mode of radical generation often involves the reaction of the sulfonyl chloride with a radical initiator or via single-electron transfer (SET) from a photocatalyst. nih.gov

Once formed, the 2-cycloheptylethane-1-sulfonyl radical can undergo several characteristic reactions. A prominent pathway is the desulfonylation reaction, where the sulfonyl radical loses sulfur dioxide to generate an alkyl radical.

R-CH₂-CH₂-SO₂• → R-CH₂-CH₂• + SO₂ (where R = Cycloheptyl)

This 2-cycloheptylethyl radical can then participate in various radical processes, such as hydrogen atom abstraction or addition to unsaturated systems.

Alternatively, the sulfonyl radical can add to alkenes and alkynes, a process known as hydrosulfonylation when coupled with a hydrogen atom source. nih.govnih.gov This reaction is a valuable method for the formation of carbon-sulfur bonds and the synthesis of more complex sulfones. The addition of the 2-cycloheptylethane-1-sulfonyl radical to an alkene would proceed via a radical chain mechanism. acs.org

Ionic Reaction Mechanisms of this compound

Beyond nucleophilic substitution and radical pathways, this compound can participate in a variety of ionic reactions, particularly with unsaturated substrates. magtech.com.cn In the presence of a Lewis acid catalyst, sulfonyl chlorides can act as electrophiles in Friedel-Crafts type reactions with aromatic compounds to yield sulfones. wikipedia.org

RSO₂Cl + ArH → RSO₂Ar + HCl

For this compound, reaction with an activated arene like benzene (B151609) or toluene (B28343) in the presence of a catalyst such as aluminum chloride would be expected to produce the corresponding aryl sulfone.

Furthermore, under basic conditions, alkylsulfonyl chlorides possessing an α-hydrogen can undergo elimination to form highly reactive sulfene (B1252967) intermediates (RCH=SO₂). wikipedia.org this compound has hydrogens on the carbon alpha to the sulfonyl group, making it a potential precursor for the formation of 2-cycloheptylethylene-1-sulfene. This intermediate can then be trapped by various nucleophiles. acs.org

Annulation Reactions with Unsaturated Organic Substrates

Annulation reactions involving sulfonyl chlorides or their derivatives provide powerful methods for the construction of cyclic structures.

Chlorosulfonylation and Sulfonylation Processes in Organic Transformations

The resulting this compound would be expected to be a reactive electrophile, readily participating in sulfonylation reactions. In these reactions, the sulfonyl chloride would react with a variety of nucleophiles, such as alcohols, amines, and carbanions, to form the corresponding sulfonate esters, sulfonamides, and sulfones. The bulky cycloheptyl group is likely to exert a steric influence on the reaction rate, potentially hindering the approach of very bulky nucleophiles.

Sulfonylation reactions can also be part of more complex transformations. For instance, sulfonyl chlorides can undergo reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn These reactions can be initiated by radicals or proceed through ionic pathways, leading to a variety of functionalized products. magtech.com.cn In the case of this compound, its reaction with an alkene could, in principle, lead to the addition of the sulfonyl chloride across the double bond.

Recent advancements have also highlighted the use of visible light in promoting sulfonylation reactions. researchgate.net These methods often involve the generation of sulfonyl radicals from sulfonyl chlorides, which then engage in subsequent bond-forming events. It is plausible that this compound could be a suitable substrate in such photoredox-catalyzed processes.

A hypothetical sulfonylation reaction is presented in the table below, illustrating the expected reactivity with a simple nucleophile.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethanol | Ethyl 2-cycloheptylethane-1-sulfonate | Sulfonylation |

Desulfitative Cross-Coupling Reactions of Alkyl Sulfonyl Chlorides

Desulfitative cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, where the sulfonyl group is extruded as sulfur dioxide. nih.gov Alkyl sulfonyl chlorides can serve as coupling partners in these transformations, providing an alternative to the more commonly used alkyl halides.

Transition metals, particularly palladium, play a crucial role in catalyzing desulfitative cross-coupling reactions. epfl.ch These reactions typically involve the oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the cross-coupled product.

While much of the research has focused on arylsulfonyl chlorides, alkyl sulfonyl chlorides also participate in these reactions. epfl.ch For this compound, a palladium-catalyzed Suzuki-Miyaura coupling with an organoboron reagent, for example, would be expected to yield a new carbon-carbon bond at the site of the sulfonyl group. Similarly, Stille and Negishi couplings are also plausible transformations. epfl.ch

The choice of catalyst and ligands is critical for the success of these couplings. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the cross-coupling of various electrophiles. nih.gov The reactivity of alkyl sulfonyl chlorides in these reactions is influenced by the nature of the alkyl group. The cycloheptylethyl group in the target molecule is a primary alkyl group, which should be amenable to oxidative addition, although the steric bulk of the cycloheptyl moiety might influence the reaction kinetics.

The following table provides a hypothetical overview of potential transition metal-catalyzed cross-coupling reactions involving this compound.

| Coupling Partner | Catalyst System (Hypothetical) | Product | Coupling Type |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | 1-Cycloheptyl-2-phenylethane | Suzuki-Miyaura |

| Tributyl(vinyl)tin | Pd₂(dba)₃ / P(t-Bu)₃ | 3-Cycloheptyl-1-butene | Stille |

| Phenylzinc chloride | Pd(OAc)₂ / SPhos | 1-Cycloheptyl-2-phenylethane | Negishi |

Regioselectivity and stereoselectivity are key considerations in organic synthesis, dictating the specific isomer of a product that is formed. youtube.com In the context of the desulfitative cross-coupling of this compound, regioselectivity is inherently controlled as the reaction occurs at the carbon atom bearing the sulfonyl chloride group.

Stereoselectivity, however, becomes a pertinent issue if the alkyl chain contains a stereocenter. In the case of this compound, the carbon atom attached to the sulfonyl group is prochiral. If a reaction were to introduce a new stereocenter, or if the starting material were chiral, the stereochemical outcome of the coupling would be of interest.

The stereochemical course of transition metal-catalyzed cross-coupling reactions of alkyl electrophiles can proceed with either retention or inversion of configuration at the carbon center, and this is highly dependent on the mechanism of the transmetalation step and the nature of the catalyst and ligands used. nih.gov For example, some palladium-catalyzed cross-coupling reactions of secondary alkylboron nucleophiles have been shown to proceed with inversion of stereochemistry. nih.gov

While this compound itself is not chiral, derivatives with a substituent on the ethyl chain could be. In such a hypothetical scenario, the stereochemical outcome of a cross-coupling reaction would be a critical aspect to control. The choice of a specific palladium catalyst and ligand system could potentially influence the stereoselectivity of the reaction, leading to a predominance of one stereoisomer over the other.

Synthesis and Functionalization of 2 Cycloheptylethane 1 Sulfonyl Chloride Derivatives

Transformative Reactions Leading to Sulfonamide Derivatives

The reaction of sulfonyl chlorides with amines is a cornerstone of medicinal chemistry, providing access to the sulfonamide functional group, a common motif in a multitude of therapeutic agents.

The most fundamental transformation of a sulfonyl chloride is its reaction with a primary or secondary amine to furnish a sulfonamide. This reaction, typically carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270), involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. nih.govmagtech.com.cn The choice of base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

For 2-Cycloheptylethane-1-sulfonyl chloride, this reaction would proceed as follows:

With a primary amine (R-NH₂): The reaction is expected to yield an N-substituted-2-cycloheptylethane-1-sulfonamide.

With a secondary amine (R₂NH): This would result in the formation of an N,N-disubstituted-2-cycloheptylethane-1-sulfonamide.

These reactions are generally high-yielding and tolerant of a wide range of functional groups on the amine component.

Table 1: Predicted Reactions of this compound with Amines

| Amine Type | Reactant | Predicted Product | General Conditions |

| Primary Amine | R-NH₂ | N-R-2-cycloheptylethanesulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N, Pyridine) |

| Secondary Amine | R₂NH | N,N-R₂-2-cycloheptylethanesulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N, Pyridine) |

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. One-pot strategies for sulfonamide synthesis often start from materials other than pre-formed sulfonyl chlorides.

For instance, a general and robust one-pot method involves the conversion of carboxylic acids to sulfonyl chlorides, which are then immediately reacted with an amine in the same vessel. acs.orgprinceton.edu This process, often catalyzed by copper, allows for the synthesis of sulfonamides from readily available starting materials. acs.org Another approach starts from thiols, which are oxidized in situ to sulfonyl chlorides using reagents like chloramine-T before the addition of an amine. researchgate.net While not specifically documented for 2-cycloheptylethane-1-thiol (B2969171), these methods represent viable pathways to the corresponding cycloheptyl sulfonamides in a single, streamlined operation. researchgate.netorganic-chemistry.org

Sulfonimidamides, which are aza-analogs of sulfonamides, are gaining attention as valuable bioisosteres in drug design. Their synthesis from sulfonyl chlorides is a multi-step, one-pot process. The sulfonyl chloride is first reduced to a sulfinamide, which is then chlorinated and reacted with an amine to form the final product. nih.govthieme-connect.de

A typical one-pot procedure involves:

Reaction of the sulfonyl chloride with a primary amine and a phosphine (B1218219) (like triphenylphosphine) to generate a sulfinamide in situ. nih.gov

Subsequent treatment with a chlorinating agent (e.g., N-chlorosuccinimide or trichloroisocyanuric acid) to form a sulfonimidoyl chloride intermediate. thieme-connect.denih.gov

Finally, the addition of a second amine furnishes the desired sulfonimidamide. thieme-connect.de

This one-pot strategy provides an efficient route to these complex sulfur-nitrogen scaffolds from simple sulfonyl chlorides. thieme-connect.de

Synthesis of Sulfonate Esters and Sulfones from this compound

Beyond sulfonamides, sulfonyl chlorides are precursors to other important sulfur-containing functional groups.

The reaction of this compound with an alcohol in the presence of a base like pyridine yields a sulfonate ester . youtube.com This transformation is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile instead of an amine. The process is often referred to as alcohol "activation" as the resulting sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions.

Sulfones can also be synthesized from sulfonyl chlorides. A common method involves the reduction of the sulfonyl chloride to a sodium sulfinate salt, followed by alkylation with an alkyl halide. This can be performed as a one-pot, two-step procedure. researchgate.net For example, reacting this compound with sodium sulfite (B76179) would generate sodium 2-cycloheptylethanesulfinate, which could then be reacted with an alkyl halide (e.g., methyl iodide) to produce the corresponding 2-cycloheptylethyl methyl sulfone.

Conversion of this compound to Sulfonyl Fluorides

Sulfonyl fluorides have emerged as important probes in chemical biology and are key components in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry due to their unique reactivity and stability. nih.gov The most direct method for their synthesis is the halogen exchange reaction of a sulfonyl chloride with a fluoride source. d-nb.info

Potassium fluoride or potassium bifluoride are commonly used reagents for this transformation. nih.gov The reaction of this compound with KF, often in a biphasic water/acetone mixture or with a phase-transfer catalyst, would be expected to efficiently produce 2-Cycloheptylethane-1-sulfonyl fluoride . organic-chemistry.org More recently, methods have been developed to synthesize sulfonyl fluorides directly from sulfonamides, highlighting the versatility of the sulfonyl functional group. d-nb.info

Table 2: Predicted Functional Group Transformations of this compound

| Derivative | Reagents | Predicted Product |

| Sulfonamide | Primary/Secondary Amine, Base | 2-Cycloheptylethanesulfonamide |

| Sulfonate Ester | Alcohol, Base | 2-Cycloheptylethanesulfonate |

| Sulfone | 1. Na₂SO₃ 2. Alkyl Halide | Alkyl 2-cycloheptylethyl sulfone |

| Sulfonyl Fluoride | KF or KHF₂ | 2-Cycloheptylethane-1-sulfonyl fluoride |

Integration of Cycloheptyl-Containing Sulfonyl Derivatives in Complex Molecular Architectures

While specific examples involving the 2-cycloheptylethane sulfonyl moiety are scarce, the integration of sulfonyl groups is a widespread strategy in the synthesis of complex molecules, particularly in pharmaceuticals and materials science. Sulfonamides derived from cycloalkylsulfonyl chlorides are common in drug candidates. nih.gov For instance, various sulfonyl-substituted heterocyclic compounds, such as thiazoles, have been synthesized as selective enzyme inhibitors. nih.gov

The cycloheptyl group itself can impart desirable properties such as increased lipophilicity and specific steric bulk, which can be crucial for molecular recognition and binding affinity at a biological target. Therefore, derivatives of this compound are plausible building blocks for creating novel bioactive compounds or functional materials, where the cycloheptyl group tunes the molecule's physical and biological properties.

Utility as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can ideally be recycled. wikipedia.org The effectiveness of a chiral auxiliary is largely dependent on its ability to create a sterically and/or electronically biased environment around the reaction center, thus favoring the formation of one diastereomer over the other. wikipedia.orgsigmaaldrich.com Cycloalkyl-based auxiliaries, such as those derived from cyclohexanol, have proven to be highly effective in a variety of asymmetric transformations. sigmaaldrich.comacs.org

While specific studies employing this compound as a chiral auxiliary are not prevalent in the current literature, its potential can be extrapolated from the well-established use of other sulfonyl chloride-derived auxiliaries, such as camphorsultam. wikipedia.org The general strategy would involve the reaction of this compound with a chiral amine or alcohol to form a chiral sulfonamide or sulfonate ester, respectively. This new molecule would then serve as the chiral auxiliary.

The cycloheptyl group, with its larger and more flexible ring system compared to the more commonly used cyclohexyl or cyclopentyl moieties, could offer unique conformational biases. This might lead to different and potentially improved diastereoselectivities in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. The steric bulk of the cycloheptylethyl group could effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.

Table 1: Representative Diastereoselectivities in Asymmetric Reactions Using Cycloalkyl-Based Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary Type | Substrate | Electrophile | Major Diastereomer Ratio |

| Aldol Addition | Cyclohexyl-based oxazolidinone | Propionyl imide | Benzaldehyde | >99:1 |

| Alkylation | Menthyl-derived ester | Acetic acid ester enolate | Benzyl bromide | 95:5 |

| Diels-Alder | Phenylcyclohexanol-based acrylate | Acrylate | Cyclopentadiene | 90:10 |

This table presents representative data for analogous cycloalkyl-based chiral auxiliaries to illustrate the potential efficacy. Specific results for this compound derivatives would require experimental validation.

The synthesis of a chiral sulfonamide from this compound and a chiral amine, for instance, would proceed via a standard nucleophilic substitution at the sulfonyl group. The resulting sulfonamide could then be N-acylated, and the enolate of this N-acyl sulfonamide could participate in stereoselective reactions. The removal of the auxiliary would likely involve reductive cleavage of the N-S bond or hydrolysis under specific conditions. Further research into the synthesis and application of this compound-derived auxiliaries is warranted to explore the potential benefits of the cycloheptyl scaffold in asymmetric synthesis. nih.govthieme-connect.de

Building Blocks for Supramolecular Chemistry Scaffolds

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov The creation of well-defined, self-assembling structures often relies on the use of molecular building blocks, or "scaffolds," that possess specific geometric and functional attributes. nih.govfigshare.com The unique structural characteristics of the cycloheptyl group make this compound an intriguing candidate for the development of novel supramolecular scaffolds.

The flexible seven-membered ring of the cycloheptyl moiety can adopt a variety of low-energy conformations, which could be exploited to create dynamic and responsive supramolecular assemblies. mdpi.com Furthermore, the sulfonyl chloride group provides a convenient handle for the introduction of various functional groups capable of engaging in specific intermolecular interactions. organic-chemistry.org For example, reaction with primary or secondary amines would yield sulfonamides, which are excellent hydrogen bond donors and acceptors. organic-chemistry.org

By attaching two or more of these cycloheptylethyl sulfonamide units to a central core, it would be possible to create multivalent scaffolds. The conformational flexibility of the cycloheptyl groups could allow these scaffolds to adapt their shape to encapsulate guest molecules of a specific size and shape. This principle is central to the design of synthetic receptors and molecular containers.

Table 2: Potential Non-Covalent Interactions Involving this compound Derivatives in Supramolecular Assemblies

| Functional Group Derivative | Primary Non-Covalent Interaction | Potential Supramolecular Structure |

| Sulfonamide | Hydrogen Bonding (N-H---O=S) | 1D Chains, 2D Sheets, Rosettes |

| Sulfonate Ester (with aromatic alcohol) | π-π Stacking | Lamellar Structures, Columnar Arrays |

| Sulfonamide (with appended crown ether) | Host-Guest Interaction | Ion-Pair Recognition Complexes |

This table outlines hypothetical applications based on the functionalization of the sulfonyl chloride group and established principles of supramolecular chemistry. Experimental verification is required.

Advanced Spectroscopic and Computational Characterization of 2 Cycloheptylethane 1 Sulfonyl Chloride and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a detailed picture of the connectivity and chemical environment of each atom in 2-Cycloheptylethane-1-sulfonyl chloride can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the cycloheptyl and ethyl moieties. The protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl chloride group (α-protons) are anticipated to be the most deshielded, appearing at a downfield chemical shift. For instance, in analogous structures like butane-1-sulfonyl chloride, the multiplet for the protons alpha to the sulfonyl chloride group appears significantly deshielded at approximately 3.68 ppm. acdlabs.com The protons of the cycloheptyl ring would likely appear as a series of complex multiplets in the upfield region, typical for cycloalkanes.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbon atom directly bonded to the sulfonyl chloride group is expected to have the largest chemical shift due to the significant inductive effect of the SO₂Cl group. In similar chloroalkane structures, carbons bearing chlorine atoms show predictable shifts. docbrown.info The chemical shifts of the cycloheptyl carbons would be found in the typical aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₂-SO₂Cl | 3.6 - 3.8 | Triplet |

| CH₂-Cycloheptyl | 1.8 - 2.0 | Multiplet |

| Cycloheptyl-CH | 1.5 - 1.7 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₂-SO₂Cl | 60 - 70 |

| C H₂-Cycloheptyl | 35 - 45 |

| C H-Cycloheptyl | 30 - 40 |

Note: The chemical shift values are estimates based on analogous compounds and general principles of NMR spectroscopy. The exact values can vary depending on the solvent and experimental conditions.

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. libretexts.org

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal the scalar coupling network between adjacent protons. libretexts.org For this compound, cross-peaks would be observed between the protons of the CH₂-SO₂Cl group and the adjacent CH₂ group of the ethyl chain, and subsequently between the protons within the cycloheptyl ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D technique correlates the chemical shifts of protons with their directly attached carbon atoms. libretexts.org An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by correlating it to its corresponding proton signal(s) identified in the ¹H NMR and COSY spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons or heteroatoms. In this case, HMBC would show correlations between the protons of the ethyl chain and the carbons of the cycloheptyl ring, and vice versa, as well as with the carbon alpha to the sulfonyl chloride group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong and characteristic absorption bands in the IR spectrum. acdlabs.com The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The C-H stretching vibrations of the alkane chain and cycloheptyl ring are expected in the 2800-3000 cm⁻¹ region. acdlabs.com The C-S and S-Cl stretching vibrations are also expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S=O stretching vibrations are also observable in the Raman spectrum. Raman spectroscopy can be particularly useful for observing the vibrations of the carbon skeleton. escholarship.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1370 - 1410 |

| S=O | Symmetric Stretch | 1166 - 1204 |

| C-H (Aliphatic) | Stretch | 2800 - 3000 |

| C-S | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern.

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectra of alkanesulfonyl chlorides are characterized by specific fragmentation pathways. rsc.orgcore.ac.uk A prominent fragmentation route involves the loss of the SO₂ group from the molecular ion. rsc.org The fragmentation of the alkyl chain is also a common process. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). acdlabs.com

Expected Key Fragments in the EI-MS of this compound

| m/z | Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-SO₂]⁺ | Loss of sulfur dioxide |

| [M-Cl]⁺ | Loss of chlorine radical |

| [C₇H₁₃-CH₂-CH₂]⁺ | Cycloheptylmethyl cation |

Chemical ionization is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). core.ac.uk This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent. The choice of reagent gas (e.g., methane, isobutane, or ammonia) can influence the extent of fragmentation. For this compound, CI-MS would be expected to show a strong signal for the [M+H]⁺ ion, providing clear evidence of its molecular mass.

Characterization of Diagnostic Fragmentation Patterns of Cycloheptyl Sulfonyl Structures

The investigation of fragmentation patterns through mass spectrometry is a cornerstone in the structural elucidation of novel compounds. For cycloheptyl sulfonyl structures like this compound, tandem mass spectrometry (MS/MS) offers a powerful tool to identify characteristic fragmentation pathways. While specific fragmentation data for this compound is not extensively published, patterns can be predicted based on the known behavior of similar chemical entities such as sulfonamides and cycloalkanes. nih.govdocbrown.info

Under electrospray ionization (ESI) or electron impact (EI), the molecular ion [M•]+ of this compound would be formed. Subsequent fragmentation is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragments.

A primary fragmentation event would likely involve the cleavage of the C-S bond, leading to the formation of a cycloheptylethyl radical and a sulfonyl chloride cation, or vice-versa. Another significant fragmentation pathway is the loss of the chlorine atom from the sulfonyl chloride moiety.

The cycloheptyl ring itself is prone to characteristic fragmentation. The initial molecular ion of cyclohexane (B81311), a similar cycloalkane, often undergoes ring-opening to form a linear cation, followed by the elimination of neutral alkenes like ethene. docbrown.info A similar process can be expected for the cycloheptyl group, leading to a series of fragment ions corresponding to the loss of CnH2n units. The base peak in the mass spectrum of cyclohexane is often observed at m/z 56, which corresponds to the loss of ethene from the molecular ion. docbrown.info For this compound, the presence of the ethylsulfonyl chloride side chain will influence the fragmentation, but the cycloheptyl-specific fragments would still be expected.

The fragmentation of the sulfonyl group is also a key diagnostic feature. In studies of sulfonamides, common fragmentation pathways include the loss of SO2 and cleavage of the S-N bond. nih.gov For sulfonyl chlorides, the loss of SO2 and the chlorine radical are expected fragmentation routes.

A plausible fragmentation cascade for this compound is outlined below:

Initial Ionization: Formation of the molecular ion.

Loss of Chlorine: Cleavage of the S-Cl bond to yield a sulfonyl radical cation.

Loss of SO2: Elimination of sulfur dioxide, a common fragmentation for sulfonyl compounds.

Cleavage of the C-S bond: Resulting in either a cycloheptylethyl cation or a sulfonyl chloride containing fragment.

Fragmentation of the Cycloheptyl Ring: Ring-opening followed by the loss of neutral alkene fragments.

Table 1: Predicted Diagnostic Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description of Loss |

| [C9H17SO2Cl]+ | (Molecular Ion) | No fragmentation |

| [C9H17SO2]+ | (M - 35/37) | Loss of Chlorine radical |

| [C9H17]+ | (M - 99) | Loss of SO2Cl radical |

| [C7H13]+ | (Varies) | Fragment of the cycloheptyl ring |

Note: The m/z values are nominal and will depend on the specific isotopes present.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cycloheptyl ring and the sulfonyl chloride group. Although a crystal structure for this specific compound is not publicly available, the principles of the analysis can be described based on studies of other sulfonyl-containing molecules. fgcu.eduiucr.orgnih.gov

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.comrsc.org For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily dictated by weaker interactions such as van der Waals forces and dipole-dipole interactions. The sulfonyl group is highly polar, with the oxygen atoms and the chlorine atom being potential sites for intermolecular contacts.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions associated with each molecule, and the surface is colored according to the nature and proximity of intermolecular contacts.

The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal. nih.gov A two-dimensional "fingerprint plot" can be derived from the Hirshfeld surface, which provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms in the cycloheptyl and ethyl groups. O···H and Cl···H contacts would also be prominent, indicating the importance of the sulfonyl group in directing the crystal packing. fgcu.edunih.gov By analyzing these plots, the relative importance of different types of non-covalent interactions can be assessed. iucr.orgmdpi.com

Table 2: Expected Predominant Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Contribution | Description |

| H···H | High | Arising from the cycloheptyl and ethyl moieties. |

| O···H | Moderate | Interactions involving the sulfonyl oxygen atoms. fgcu.edu |

| Cl···H | Moderate to Low | Interactions involving the chlorine atom. nih.gov |

| C···H | Moderate | General van der Waals contacts. nih.gov |

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool in modern chemistry for predicting molecular properties and reaction mechanisms. researchgate.net

DFT calculations can be used to determine the lowest energy conformation (the most stable structure) of this compound in the gas phase. This involves a process called geometry optimization, where the positions of the atoms are systematically adjusted to find the arrangement with the minimum energy. researchgate.net The results of such calculations provide detailed information about bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The electrostatic potential surface visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfonyl group would be expected to be a region of high electron density, making it susceptible to nucleophilic attack.

For example, the reaction of this compound with a nucleophile can be modeled to understand the preferred site of attack and the energetic barriers involved. Such studies can provide valuable insights into the reactivity of the sulfonyl chloride group and how it is influenced by the cycloheptyl moiety. The computational analysis of reaction pathways can help in predicting reaction outcomes and in the rational design of new synthetic methodologies.

Research Applications of 2 Cycloheptylethane 1 Sulfonyl Chloride in Contemporary Chemical Fields

Role in Heterogeneous Catalysis and Supported Reagents

The immobilization of reactive species on solid supports is a cornerstone of heterogeneous catalysis and solid-phase synthesis, often leading to simplified purification, catalyst recycling, and the potential for flow chemistry applications. Sulfonyl chlorides are versatile electrophiles that can be anchored to various solid matrices. However, no specific research has been found that utilizes 2-Cycloheptylethane-1-sulfonyl chloride for these purposes.

Development of Sulfonyl Chloride Resins for Solid-Phase Synthesis

The development of sulfonyl chloride-functionalized resins is a well-established strategy in solid-phase organic synthesis. These resins are precursors to a variety of other functional groups and can be used to immobilize nucleophiles. The cycloheptyl group in this compound could theoretically impart specific solubility or conformational properties to a resin, but there is no published research to support the development or use of a resin derived from this specific compound.

Functionalization Strategies for Metal-Organic Frameworks (MOFs)

Post-synthetic modification of Metal-Organic Frameworks (MOFs) allows for the introduction of new functionalities to the porous structure. While the covalent attachment of sulfonyl-containing ligands is a known method for MOF functionalization, there are no documented instances of this compound being employed in this context. The bulky and flexible cycloheptyl group could potentially influence the pore environment of a MOF, but its impact has not been explored in the scientific literature.

Contributions to Advanced Organic Synthesis Methodologies

Sulfonyl chlorides are precursors to key reactive intermediates such as sulfenes and sulfonyl radicals, and their derivatives are widely used in stereoselective transformations. The specific contributions of the 2-cycloheptylethyl substituent in these methodologies remain uninvestigated.

Generation and Reactivity of Sulfenes and Sulfonyl Radicals

The treatment of alkanesulfonyl chlorides with a base can generate highly reactive sulfenes, which are valuable intermediates in cycloaddition reactions. Similarly, sulfonyl radicals can be generated from sulfonyl chlorides under radical initiation conditions and participate in a variety of addition and cyclization reactions. There is no literature available that describes the generation of a sulfene (B1252967) or a sulfonyl radical specifically from this compound or the study of its subsequent reactivity.

Stereoselective Transformations Leveraging the Sulfonyl Moiety

The sulfonyl group is a powerful tool in stereoselective synthesis, acting as a chiral auxiliary, a directing group, or participating in asymmetric reactions. The cycloheptyl group of this compound could, in principle, influence the stereochemical outcome of reactions. However, no studies have been published that investigate or demonstrate the use of this compound in stereoselective transformations.

Precursors for Photoacid Generators and Photosensitive Materials

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light and are critical components in photolithography and other photosensitive materials. While certain sulfonate esters and other sulfur-containing compounds are known to function as PAGs, there is no evidence in the scientific literature to suggest that this compound has been investigated or utilized as a precursor for the synthesis of photoacid generators or any other photosensitive materials.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific applications of This compound in the fields of supramolecular chemistry and host-guest systems.

Therefore, a detailed discussion and data tables concerning the research findings of this compound in this context cannot be provided.

Future Perspectives and Emerging Research Avenues for 2 Cycloheptylethane 1 Sulfonyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is a cornerstone for unlocking the full potential of aliphatic sulfonyl chlorides. Future research is anticipated to move beyond traditional stoichiometric reagents towards more efficient and selective catalytic methods. One promising direction is the use of transition metal catalysts. For instance, copper-catalyzed Sandmeyer-type reactions, which have been explored for the synthesis of aryl sulfonyl chlorides, could potentially be adapted for aliphatic analogues using suitable precursors. Such systems may offer milder reaction conditions and broader functional group tolerance.

Another significant area of research is the development of metal-free catalytic systems. These approaches align with the growing demand for sustainable chemistry by avoiding the use of toxic or expensive heavy metals. Photocatalysis, in particular, has emerged as a powerful tool. The use of photocatalysts like potassium poly(heptazine imide) has been shown to enable the synthesis of sulfonyl chlorides from S-arylthioacetates under visible light irradiation. Adapting such photocatalytic strategies for aliphatic substrates like 2-cycloheptylethane-1-thiol (B2969171) or its derivatives could provide highly selective and energy-efficient synthetic routes.

| Catalyst Type | Potential Application for Aliphatic Sulfonyl Chlorides | Advantages |

| Copper Salts (e.g., CuCl) | Adaptation of Sandmeyer-type reactions for aliphatic precursors. | Milder conditions, improved functional group tolerance. |

| Metal-Free Systems | Oxidative chlorination of aliphatic thiols or disulfides. | Avoids heavy metal contamination, lower toxicity. |

| Photocatalysts | Light-induced synthesis from various sulfur-containing starting materials. | High selectivity, energy-efficient, sustainable. |

Exploration of Undiscovered Reactivity Pathways and Functionalizations

While sulfonyl chlorides are well-known for their use in the synthesis of sulfonamides and sulfonates, their reactivity is far from fully explored. Future research will likely focus on uncovering novel transformations. Sulfonyl chlorides can serve as precursors to highly reactive intermediates, such as sulfenes, through base-induced elimination of HCl. The trapping of these intermediates with various unsaturated compounds can lead to the formation of novel cyclic structures and other complex molecules.

The radical reactivity of sulfonyl chlorides is another area ripe for exploration. Under appropriate conditions, the S-Cl bond can undergo homolytic cleavage to generate sulfonyl radicals. These radicals can participate in a variety of addition and cyclization reactions, offering new pathways for carbon-sulfur bond formation. The development of new radical-initiated reactions involving aliphatic sulfonyl chlorides could significantly expand their synthetic utility beyond their traditional electrophilic role.

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic and potentially hazardous reactions, making them ideal candidates for the application of flow chemistry. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can significantly improve the safety and efficiency of these processes. For instance, the use of continuous stirred-tank reactors (CSTRs) in series has been demonstrated for the scalable production of aryl sulfonyl chlorides, a methodology that could be directly applied to aliphatic counterparts. bldpharm.combldpharm.com

The integration of flow reactors with automated control systems represents a significant leap forward. bldpharm.combldpharm.com Real-time monitoring and feedback loops can ensure consistent product quality and yield, while minimizing manual intervention. bldpharm.combldpharm.com This automation is not only crucial for large-scale industrial production but also for laboratory-scale synthesis, enabling rapid optimization of reaction conditions and the creation of libraries of novel sulfonyl chloride derivatives for screening purposes. A high space-time yield of 6.7 kg L⁻¹ h⁻¹ has been reported for a continuous flow synthesis of sulfonyl chlorides, highlighting the efficiency of this technology.

| Technology | Application in Sulfonyl Chloride Chemistry | Key Benefits |

| Continuous Flow Reactors | Synthesis of aliphatic sulfonyl chlorides from thiols, disulfides, or other precursors. | Enhanced safety, superior temperature control, improved yield and purity. |

| Automated Synthesis Platforms | Scalable and high-throughput synthesis. | Process consistency, reliability, rapid optimization, reduced manual handling. bldpharm.combldpharm.com |

Advanced Computational Design of New Cycloheptyl Sulfonyl Derivatives with Tuned Reactivity

Computational chemistry is poised to play an increasingly important role in the design of new reagents and the prediction of their reactivity. For a molecule like 2-Cycloheptylethane-1-sulfonyl chloride, quantum mechanical calculations could be employed to understand its conformational preferences and electronic properties. This understanding can, in turn, be used to predict its reactivity in various chemical transformations.

Furthermore, quantitative structure-activity relationship (QSAR) models, which have been successfully used to design potent biologically active sulfone derivatives, could be adapted to the design of novel sulfonyl chloride reagents. By correlating structural features with reactivity, it may be possible to design new cycloheptyl sulfonyl derivatives with fine-tuned electrophilicity or other desired properties. This in-silico design process can significantly reduce the amount of empirical experimentation required, accelerating the discovery of new and useful chemical entities.

Sustainable and Environmentally Benign Synthetic Routes for Industrial Relevance

The industrial production of sulfonyl chlorides has traditionally relied on harsh reagents such as chlorosulfonic acid or thionyl chloride, which raise significant environmental and safety concerns. A major focus of future research is the development of greener synthetic alternatives. One such approach involves the oxidative chlorination of S-alkyl isothiourea salts using N-chlorosuccinimide (NCS) under acidic conditions. bldpharm.com This method avoids the use of highly toxic and corrosive reagents and generates by-products that are easier to handle and recycle. bldpharm.com

| Green Chemistry Approach | Starting Materials | Reagents | Advantages |

| NCS Oxidation | S-alkyl isothiourea salts | N-chlorosuccinimide (NCS) | Avoids toxic reagents, easier by-product handling. bldpharm.com |

| Bleach-Mediated Oxidation | S-alkyl isothiourea salts | Sodium hypochlorite (B82951) | Environmentally and worker-friendly, simple purification. bldpharm.com |

| Aqueous Synthesis | Diazonium salts (for aryl) | Thionyl chloride in water | Reduces organic solvent use, safer process. |

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols to maintain the stability of 2-Cycloheptylethane-1-sulfonyl chloride in laboratory settings?

- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., nitrogen or argon) in a dry, well-ventilated environment. Use desiccants to mitigate moisture ingress, as hydrolysis can lead to decomposition. Containers must remain upright to prevent leakage. Regularly inspect storage conditions using humidity sensors .

- Experimental Design : Conduct stability tests by exposing the compound to controlled humidity levels (e.g., 30%, 50%, 70% RH) at 25°C, monitoring degradation via HPLC or NMR over 7–14 days. Compare results with inert-atmosphere controls.

Q. What personal protective equipment (PPE) is essential for safe handling of this compound during synthetic procedures?

- Methodological Answer : Use fluoropolymer gloves (0.7 mm thickness) for prolonged exposure, as they resist permeation for >480 minutes. Pair with a full-face respirator (NIOSH-approved ABEK-type filters) and chemical-resistant aprons. Install fume hoods with airflow ≥0.5 m/s to limit vapor inhalation .

- Validation : Perform glove compatibility tests using ASTM F739 standards to confirm breakthrough times under experimental conditions (e.g., solvent mixtures).

Advanced Research Questions

Q. How can researchers mitigate competing hydrolysis reactions during sulfonylation using this compound in biphasic systems?

- Methodological Answer : Employ anhydrous solvents (e.g., dichloromethane or THF) pre-dried over molecular sieves. Use Schlenk-line techniques to maintain inert atmospheres. Optimize reaction stoichiometry by incremental addition of the sulfonyl chloride to minimize localized moisture ingress .

- Data Contradiction Analysis : If unexpected byproducts arise, characterize via LC-MS to distinguish hydrolysis products (e.g., sulfonic acids) from sulfonamide derivatives. Re-evaluate solvent purity or inert-gas flow rates .

Q. What strategies validate the purity of this compound post-synthesis, and how should contradictory spectroscopic data be resolved?

- Methodological Answer : Combine / NMR (CDCl) to confirm absence of hydrolyzed sulfonic acid peaks (δ 10–12 ppm for -SOH). Use FT-IR to detect S=O stretches (~1370 cm and 1170 cm). Discrepancies between theoretical and observed molecular weights (via HRMS) may indicate residual moisture during synthesis .

- Advanced Troubleshooting : If NMR shows split peaks, conduct variable-temperature NMR to rule out rotameric equilibria. For inconsistent elemental analysis, repeat combustion tests under strictly anhydrous conditions .

Experimental Design & Reproducibility

Q. How should researchers design kinetic studies to assess the reactivity of this compound with diverse nucleophiles?

- Methodological Answer : Use stopped-flow techniques to monitor reaction progress under pseudo-first-order conditions. Vary nucleophile concentrations (e.g., amines, alcohols) and temperatures (0–40°C). Employ NMR (if fluorinated analogs are used) for real-time tracking of sulfonate intermediate formation .

- Reproducibility : Document solvent batch water content (Karl Fischer titration) and glovebox O/HO levels. Share raw spectral data and instrument calibration logs in supplementary materials .

Q. What analytical controls are critical when scaling up reactions involving this compound?

- Methodological Answer : Implement in-line FT-IR probes to detect hydrolysis in real time. Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds during scale-up. For batch processes, validate mixing efficiency using computational fluid dynamics (CFD) to prevent localized hot spots .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies between theoretical and observed yields in sulfonylation reactions?

- Methodological Answer : Quantify unreacted starting materials via GC-MS or NMR integration. Investigate side reactions (e.g., oxidation or dimerization) using high-resolution mass spectrometry. If yields vary between labs, compare solvent purity certificates and glovebox maintenance logs .

- Case Study : A 15% yield drop in one lab could stem from trace metal contamination (e.g., Fe) accelerating decomposition. Test metal-scavenging agents (e.g., EDTA) in parallel reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.